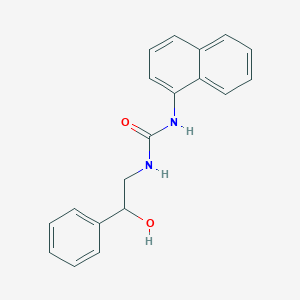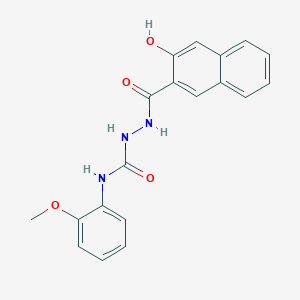![molecular formula C22H32Cl3NO3 B5248809 N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide](/img/structure/B5248809.png)
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide typically involves multiple steps. One common method includes the reaction of 4-acetylphenol with 2,2,2-trichloroethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with dodecanoic acid chloride in the presence of a base to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the trichloroethyl group, using reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The trichloroethyl group is particularly reactive, allowing the compound to form covalent bonds with target molecules, leading to changes in their function.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-acetylphenoxy)-2,2,2-trichloroethyl)-3-methylbenzamide
- N-(1-(4-bromophenoxy)-2,2,2-trichloroethyl)octanamide
- N-(1-(4-bromoanilino)-2,2,2-trichloroethyl)-3-iodobenzamide
Uniqueness
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its long dodecanamide chain differentiates it from other similar compounds, potentially affecting its solubility, stability, and biological activity.
Properties
IUPAC Name |
N-[1-(4-acetylphenoxy)-2,2,2-trichloroethyl]dodecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32Cl3NO3/c1-3-4-5-6-7-8-9-10-11-12-20(28)26-21(22(23,24)25)29-19-15-13-18(14-16-19)17(2)27/h13-16,21H,3-12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPKTEGAGBGIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
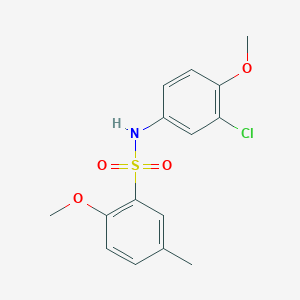
![N,N-diethyl-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]aniline](/img/structure/B5248739.png)
![5-[5-(3-chloro-4-nitrophenyl)-2-furyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5248748.png)
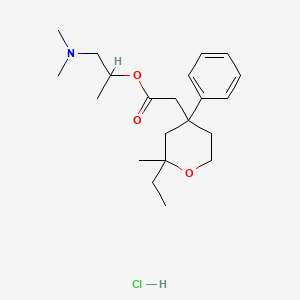
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B5248760.png)
![3-(METHYLSULFANYL)-6-(5-NITRO-2-FURYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPINE](/img/structure/B5248767.png)
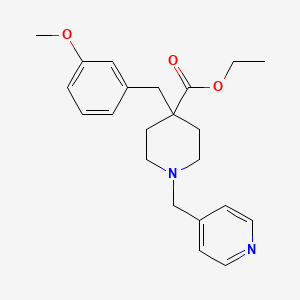
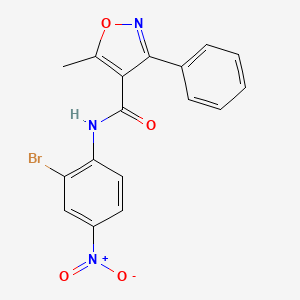
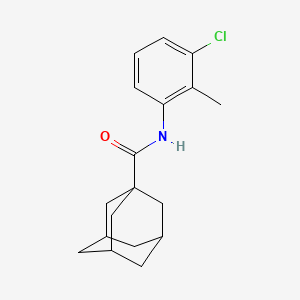
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B5248791.png)
![1-[(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-one](/img/structure/B5248799.png)
![4-(2-CHLOROPHENYL)-1H,2H,3H,4H,5H,6H-BENZO[H]QUINAZOLINE-2-THIONE](/img/structure/B5248816.png)
